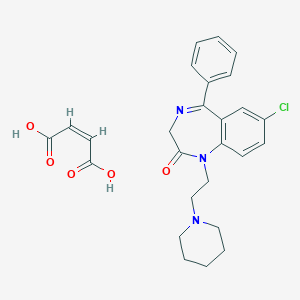
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-(2-piperidinoethyl)-, maleate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-(2-piperidinoethyl)-, maleate (1:1), commonly known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive compound that has been shown to have anxiolytic, hypnotic, and anticonvulsant properties. It is commonly used in laboratory experiments to study the mechanism of action of benzodiazepines and to explore new therapeutic applications.
Wirkmechanismus
Etizolam acts on the benzodiazepine receptor, which is located on the GABA-A receptor complex. It enhances the activity of GABA by increasing the opening of chloride channels, leading to hyperpolarization and inhibition of neuronal activity. This results in anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have a wide range of physiological effects. It has been shown to reduce anxiety, promote relaxation, and induce sleep. It has also been shown to have anticonvulsant properties, making it useful in the treatment of seizures. Additionally, it has been shown to have muscle relaxant properties, making it useful in the treatment of muscle spasms.
Vorteile Und Einschränkungen Für Laborexperimente
Etizolam has several advantages for use in laboratory experiments. It has a high affinity for the benzodiazepine receptor, making it a useful tool for studying the role of GABA in physiological processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, it is important to note that Etizolam has limitations in terms of its selectivity for the benzodiazepine receptor. It has been shown to have some activity at other receptors, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Etizolam. One area of interest is the development of new therapeutic applications for the compound. It has been shown to have potential as an anxiolytic, hypnotic, and anticonvulsant, and further research may reveal additional therapeutic applications. Additionally, research on the mechanism of action of Etizolam may lead to a better understanding of the role of GABA in physiological processes, which could have implications for the development of new treatments for anxiety, sleep disorders, and other conditions.
Synthesemethoden
Etizolam can be synthesized by reacting 2-ethylamino-2-oxo-1-phenylethanone with hydrazine to form 2-ethyl-2-(2-(4-methylphenyl) hydrazono) acetate. This compound is then reacted with thioacetic acid to form 2-ethyl-2-(2-(4-methylphenyl) hydrazono) thioacetate. Finally, this compound is reacted with triethyl orthoformate to produce Etizolam.
Wissenschaftliche Forschungsanwendungen
Etizolam is commonly used in scientific research to study the mechanism of action of benzodiazepines. It has been shown to have a high affinity for the benzodiazepine receptor and to enhance the activity of GABA, the major inhibitory neurotransmitter in the central nervous system. This makes it a useful tool for studying the role of GABA in anxiety, sleep, and other physiological processes.
Eigenschaften
CAS-Nummer |
1061-20-7 |
|---|---|
Molekularformel |
C26H28ClN3O5 |
Molekulargewicht |
498 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H24ClN3O.C4H4O4/c23-18-9-10-20-19(15-18)22(17-7-3-1-4-8-17)24-16-21(27)26(20)14-13-25-11-5-2-6-12-25;5-3(6)1-2-4(7)8/h1,3-4,7-10,15H,2,5-6,11-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
ORGASLDGMIWPHX-BTJKTKAUSA-N |
Isomerische SMILES |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Synonyme |
but-2-enedioic acid: 9-chloro-6-phenyl-2-[2-(1-piperidyl)ethyl]-2,5-di azabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
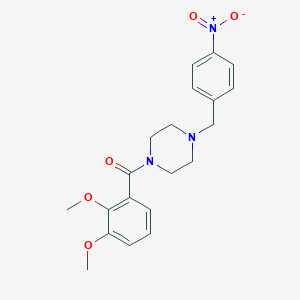
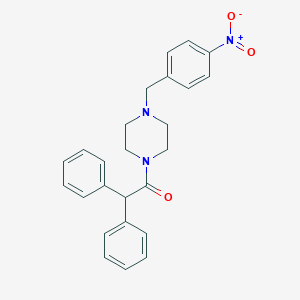

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
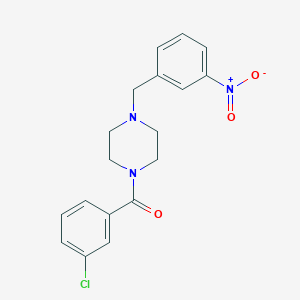
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
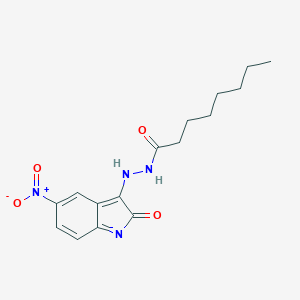
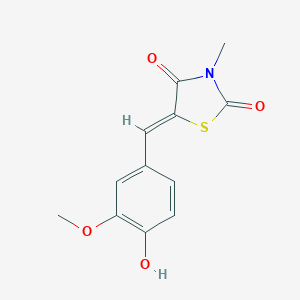
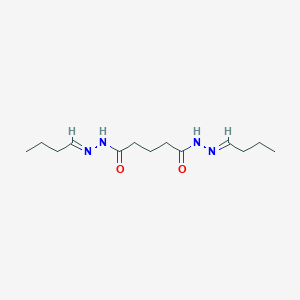
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)